molecular formula C9H11N3O2 B1425830 Methyl 4-(cyclopropylamino)pyrimidine-2-carboxylate CAS No. 1507250-25-0

Methyl 4-(cyclopropylamino)pyrimidine-2-carboxylate

Cat. No.: B1425830
CAS No.: 1507250-25-0
M. Wt: 193.2 g/mol
InChI Key: PPBXEHZYKNTNEF-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and CAS Registry Information

The compound is systematically named methyl 4-(cyclopropylamino)pyrimidine-2-carboxylate under IUPAC nomenclature. Its CAS registry number is 1507250-25-0 , and it is also referenced by identifiers such as MDL No. MFCD21741886. Synonyms include SCHEMBL24369102 and MFCD35149677 in certain chemical databases, though these may refer to related analogs.

Key Identifiers
CAS Number Molecular Formula Molecular Weight MDL Number
1507250-25-0 C₉H₁₁N₃O₂ 193.20 g/mol MFCD21741886

Molecular Formula and Weight Analysis

The molecular formula C₉H₁₁N₃O₂ indicates the presence of nine carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and two oxygen atoms. The molecular weight of 193.20 g/mol aligns with the sum of atomic masses:

  • Carbon (C): 9 × 12.01 = 108.09 g/mol
  • Hydrogen (H): 11 × 1.008 = 11.088 g/mol
  • Nitrogen (N): 3 × 14.01 = 42.03 g/mol
  • Oxygen (O): 2 × 16.00 = 32.00 g/mol

Total: 108.09 + 11.088 + 42.03 + 32.00 = 193.218 g/mol (rounded to 193.20 g/mol).

Crystallographic and Spectroscopic Structural Elucidation

While specific crystallographic data for this compound are not publicly available, its structure can be inferred from related pyrimidine derivatives and spectroscopic techniques.

Structural Features
  • Pyrimidine Core: A six-membered aromatic ring with nitrogen atoms at positions 1 and 3.
  • Cyclopropylamino Substituent: A strained cyclopropyl ring attached to the amino group at position 4.
  • Methyl Ester: A methyl ester group at position 2.

SMILES Code:
O=C(C1=NC=CC(NC2CC2)=N1)OC

Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Peaks for the cyclopropyl protons (δ ~1.0–1.5 ppm), aromatic protons (δ ~7.5–8.5 ppm), and methyl ester (δ ~3.8–4.0 ppm).
    • ¹³C NMR: Signals for carbonyl (δ ~165–175 ppm), aromatic carbons (δ ~120–160 ppm), and cyclopropyl carbons (δ ~10–15 ppm).
  • Mass Spectrometry: The molecular ion peak ([M+H]⁺) is observed at m/z 194.1 .

For analogous pyrimidine derivatives (e.g., ethyl 4-(cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylate), NMR shifts and mass spectra provide benchmarks for structural validation.

Comparative Analysis with Related Pyrimidine Derivatives

Structural Comparison
Compound CAS Number Molecular Formula Molecular Weight Key Substituents
Target 1507250-25-0 C₉H₁₁N₃O₂ 193.20 g/mol Cyclopropylamino (C₄H₇N), methyl ester
Ethyl 4-(cyclopropylamino)-2-(methylthio)pyrimidine-5-carboxylate 651734-65-5 C₁₁H₁₅N₃O₂S 253.32 g/mol Cyclopropylamino (C₄H₇N), methylthio (SCH₃), ethyl ester
Ethyl 4-(cycloheptylamino)pyrimidine-2-carboxylate 2443928-23-0 C₁₂H₁₉N₃O₂ 235.30 g/mol Cycloheptylamino (C₇H₁₃N), ethyl ester
2-(Cyclopropylamino)-4-methylpyrimidine-5-carboxylic acid C₉H₁₂N₃O₂ 180.21 g/mol Cyclopropylamino (C₄H₇N), carboxylic acid
Functional Group Implications
  • Cyclopropylamino vs. Cycloheptylamino:

    • Cyclopropylamino introduces strain and electron-withdrawing effects, enhancing electrophilicity at the pyrimidine ring.
    • Cycloheptylamino (in CAS 2443928-23-0) provides bulkier, lipophilic substituents, altering solubility and metabolic stability.
  • Methyl vs. Ethyl Esters:

    • Methyl esters (e.g., target compound) are smaller and more polar, improving aqueous solubility.
    • Ethyl esters (e.g., CAS 651734-65-5) increase lipophilicity, enhancing membrane permeability.
  • Carboxylic Acid Derivatives:

    • Replacement of the methyl ester with a carboxylic acid (e.g., CAS 89379-73-7) introduces hydrogen-bonding capability, critical for binding to biological targets.
Electronic and Steric Effects
  • Cyclopropylamino: The strained cyclopropane ring increases electron-withdrawing inductive effects, deactivating the pyrimidine ring toward electrophilic substitution.
  • Methyl Ester: The electron-withdrawing ester group directs electrophilic attack to the less substituted positions (e.g., position 5 or 6).

Properties

IUPAC Name

methyl 4-(cyclopropylamino)pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-14-9(13)8-10-5-4-7(12-8)11-6-2-3-6/h4-6H,2-3H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBXEHZYKNTNEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=N1)NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Preparation of 4-methyl-2-vinylpyrimidine (compound 3):
    Starting from 2-chloro-4-methylpyrimidine, a palladium-catalyzed conjugate addition with potassium vinyltrifluoroborate is performed. This step involves the use of Pd(OAc)₂ and dppf as catalysts under reflux conditions at 90°C, yielding compound 3 with high efficiency (~58% overall yield from 2-chloro-4-methylpyrimidine).

  • Cyclopropanation via nitrogen ylide:
    The cyclopropanation involves reaction with a nitrogen ylide derived from tert-butyl bromoacetate and DABCO, leading to the formation of the cyclopropane ring attached to the pyrimidine core. This process is notable for its efficiency and selectivity, producing the desired cyclopropylamine derivative with moderate to good yields.

Data Table 1: Cyclopropanation Reaction Conditions

Parameter Conditions Reference
Catalyst Pd(OAc)₂ (19.4 mmol), dppf (19.4 mmol)
Solvent 1,4-Dioxane
Temperature 90°C
Reaction Time 15 hours
Yield 58% for compound 1 from 2-chloro-4-methylpyrimidine

Functionalization of Pyrimidine Carboxylate

The methyl 4-(cyclopropylamino)pyrimidine-2-carboxylate is typically synthesized via nucleophilic substitution on the pyrimidine ring, followed by esterification or direct amino substitution.

Typical Route:

  • Starting Material: Pyrimidine-2-carboxylate derivatives, such as methyl 2-chloropyrimidine-4-carboxylate.
  • Amine Substitution: Nucleophilic attack of cyclopropylamine or its derivatives on the 4-position of the pyrimidine ring, facilitated by bases like potassium carbonate or cesium carbonate in polar aprotic solvents such as acetonitrile or dimethylformamide.
  • Esterification: If necessary, ester groups are introduced or modified through standard esterification protocols involving methylation agents or acid catalysis.

Data Table 2: Typical Nucleophilic Substitution Conditions

Parameter Conditions Reference
Base Potassium carbonate or cesium carbonate
Solvent Acetonitrile or DMF
Temperature 80–100°C
Reaction Time 12–24 hours
Yield Variable, generally 60–85%

Alternative Approaches: Direct Cyclopropanation of Pyrimidine Derivatives

An alternative method involves the direct cyclopropanation of pyrimidine derivatives bearing vinyl or allyl groups, which can be achieved via carbene transfer reactions using diazo compounds or Simmons–Smith type reagents.

Example:

  • Simmons–Smith Reaction:
    Reaction of pyrimidine derivatives with diiodomethane and zinc-copper couple to generate cyclopropane rings. This method is less common due to selectivity issues but can be optimized for specific derivatives.

Data Table 3: Simmons–Smith Cyclopropanation

Parameter Conditions Reference
Reagents Diiodomethane, diethylzinc General protocols
Solvent Dichloromethane General protocols
Temperature 0°C to room temperature General protocols
Yield Variable, often 50–70% Literature reports

Summary of Research Findings

Methodology Advantages Limitations References
Palladium-catalyzed conjugate addition and cyclopropanation High selectivity, moderate to good yields Requires careful control of reaction conditions
Nucleophilic substitution on pyrimidine core Straightforward, versatile Limited to suitable nucleophiles; may require multiple steps
Simmons–Smith cyclopropanation Useful for direct ring formation Less selective; possible side reactions General literature

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cyclopropylamino)pyrimidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Methyl 4-(cyclopropylamino)pyrimidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor antagonists.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(cyclopropylamino)pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Carboxylates

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between Methyl 4-(cyclopropylamino)pyrimidine-2-carboxylate and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Notable Properties/Applications
This compound - C₉H₁₁N₃O₂ (inferred) ~193.2 (estimated) 4-Cyclopropylamino, 2-methyl ester Discontinued; used in heterocyclic synthesis
2-Chloro-6-methylpyrimidine-4-carboxylic acid 89581-58-8 C₆H₅ClN₂O₂ 188.57 2-Chloro, 6-methyl, 4-carboxylic acid High purity (100%); likely intermediate in drug synthesis
Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate MFCD11855863 C₉H₁₁N₃O₂ 193.21 2-Amino, 4-cyclopropyl, 5-methyl ester Positional isomer of the target compound; 95% purity
Methyl 4-(2-naphthyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate 1820666-01-0 C₁₇H₁₁F₃N₂O₂ 332.28 4-(2-Naphthyl), 6-trifluoromethyl, 2-methyl ester Bulky substituents; potential use in materials science
Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate 903445-89-6 C₁₅H₁₇N₃O₂ 271.31 4-Methyl, 2-(p-tolylamino), 5-ethyl ester Ethyl ester enhances lipophilicity; H-bond donor/acceptor: 1/5
Methyl 4-(trifluoromethyl)pyrimidine-2-carboxylate 887626-20-2 C₇H₅F₃N₂O₂ 206.12 4-Trifluoromethyl, 2-methyl ester Electron-withdrawing CF₃ group; modifies electronic properties

Key Comparative Insights

Substituent Effects
  • Cyclopropylamino vs. Trifluoromethyl (CF₃): The cyclopropylamino group in the target compound introduces steric hindrance and moderate electron-donating effects, whereas the CF₃ group (e.g., in Methyl 4-(trifluoromethyl)pyrimidine-2-carboxylate) is strongly electron-withdrawing, enhancing stability and altering reactivity in electrophilic substitutions .
  • Amino vs. Chloro Substituents: Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate and 2-Chloro-6-methylpyrimidine-4-carboxylic acid differ in functional groups. The amino group facilitates hydrogen bonding, while the chloro group increases electrophilicity, making the latter more reactive in nucleophilic substitutions.
Positional Isomerism

The target compound and Methyl 2-amino-4-cyclopropylpyrimidine-5-carboxylate are positional isomers. The placement of the amino and cyclopropyl groups significantly impacts solubility and binding affinity. For example, the 4-cyclopropylamino/2-ester configuration may favor interactions with biological targets compared to the 2-amino/5-ester isomer.

Ester Group Variations
  • Methyl vs.
Bulk and Aromaticity

Compounds like Methyl 4-(2-naphthyl)-6-(trifluoromethyl)pyrimidine-2-carboxylate incorporate aromatic naphthyl groups, which enhance π-π stacking interactions. This property is advantageous in materials science but may reduce solubility compared to the target compound’s cyclopropyl group.

Biological Activity

Methyl 4-(cyclopropylamino)pyrimidine-2-carboxylate is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound belongs to the pyrimidine class, which is known for various biological activities, including antiviral, anticancer, and antimicrobial properties. The structural characteristics of this compound allow it to interact with specific biological targets, making it a candidate for drug development and biochemical research.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, altering their function and leading to downstream effects in cellular pathways.
  • Receptor Modulation : It can act as an antagonist at certain receptors, influencing signaling pathways that are critical in various physiological processes .

Antimicrobial Properties

This compound has been investigated for its potential antimicrobial activity. Studies suggest it may exhibit efficacy against various bacterial strains, contributing to its potential use in treating infections.

Anticancer Potential

Research indicates that this compound may play a role in targeting cancer cell proliferation. It has been explored for its ability to inhibit tumor growth through specific molecular pathways associated with cancer progression .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential efficacy against bacterial strains
AnticancerInhibition of tumor growth
Enzyme InhibitionInteraction with specific enzymes
Receptor ModulationAntagonistic effects on certain receptors

Case Studies and Research Findings

  • Pharmaceutical Development : A study highlighted the compound's potential as an anticancer agent, particularly in preclinical models targeting specific pathways involved in tumor growth. Researchers are currently investigating its efficacy in these models, aiming to establish a clearer understanding of its therapeutic potential .
  • Biochemical Research : The compound serves as a valuable tool in studying enzyme inhibition and receptor interactions. It has been utilized to explore complex biological processes, aiding in the development of new therapeutic strategies .
  • Agricultural Chemistry : Beyond medicinal applications, this compound is being evaluated for its role in developing novel agrochemicals. Its properties may offer solutions for crop protection while minimizing environmental impact .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it has moderate solubility in water, which is crucial for its bioavailability when administered as a therapeutic agent. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is essential for optimizing its use in clinical settings.

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Methyl 4-(cyclopropylamino)pyrimidine-2-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution at the pyrimidine C4 position. For example, cyclopropylamine can react with a halogenated pyrimidine precursor (e.g., 4-chloro derivative) under reflux in a polar aprotic solvent (e.g., DMF or THF) with a base like K₂CO₃. Optimization involves adjusting reaction temperature (80–120°C), catalyst selection (e.g., Pd for cross-coupling), and stoichiometric ratios to improve yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is standard .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., cyclopropylamino protons at δ 0.5–1.5 ppm, pyrimidine ring protons at δ 7.5–8.5 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected for C₉H₁₂N₃O₂).
  • X-ray Crystallography : Single-crystal XRD (using SHELXL or WinGX ) resolves bond angles and torsional strain in the cyclopropane ring.

Q. What purification methods are recommended post-synthesis?

  • Methodological Answer : Recrystallization (e.g., using ethanol/water mixtures) removes unreacted precursors. For complex mixtures, preparative HPLC with a C18 column (acetonitrile/water gradient) ensures high purity (>95%). Confirm purity via HPLC-UV (λ = 254 nm) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during characterization?

  • Methodological Answer : Contradictions between predicted and observed NMR signals (e.g., unexpected splitting) may arise from conformational flexibility or tautomerism. Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations. Cross-validate with computational chemistry (DFT-based NMR prediction) or X-ray crystallography to resolve ambiguities .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in drug discovery?

  • Methodological Answer :

  • Substituent Variation : Replace the cyclopropylamino group with other amines (e.g., ethylamino, aryl) to assess bioactivity changes.
  • Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays.
  • Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with proteins like CDK9, guided by crystallographic data from related pyrimidines .

Q. How can low yields during cyclopropylamino group introduction be addressed?

  • Methodological Answer : Low yields may stem from steric hindrance or poor nucleophilicity. Strategies include:

  • Activation : Use coupling reagents (e.g., HATU) to enhance reactivity.
  • Microwave Synthesis : Reduce reaction time and improve efficiency.
  • Protecting Groups : Temporarily protect the pyrimidine carboxylate to minimize side reactions .

Q. What computational methods predict interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding (e.g., with GROMACS) to assess stability of hydrogen bonds with kinase active sites.
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes for SAR optimization.
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen bond acceptors on the pyrimidine ring) using tools like Schrödinger .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across cell lines?

  • Methodological Answer : Discrepancies (e.g., IC₅₀ variability in MIA PaCa-2 vs. PANC-1 cells) may reflect differences in membrane permeability or target expression. Validate via:

  • qPCR/Western Blot : Measure target protein levels in each cell line.
  • Cellular Uptake Assays : Use fluorescent analogs to quantify intracellular accumulation.
  • Metabolic Stability Tests : Assess compound degradation in cell lysates .

Q. What analytical approaches validate crystallographic data when twinning or disorder is observed?

  • Methodological Answer : For XRD data with twinning, use the TWINABS module in SHELX to refine overlapping reflections. For disorder (e.g., in the cyclopropane ring), apply restraints (e.g., SIMU/DELU) or multi-conformer modeling in SHELXL . Cross-check with DFT-optimized geometries to confirm plausible bond lengths .

Tables

Table 1: Key Synthetic Parameters

ParameterOptimal ConditionReference
Reaction Temperature100°C (DMF)
CatalystPd(OAc)₂ (for cross-coupling)
Purification MethodSilica gel chromatography

Table 2: Common Analytical Data

TechniqueKey ObservationReference
¹H NMR (CDCl₃)δ 1.2–1.5 ppm (cyclopropyl CH₂)
HRMS (ESI+)[M+H]⁺ = 206.0925
XRD Resolution0.84 Å

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-(cyclopropylamino)pyrimidine-2-carboxylate
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Methyl 4-(cyclopropylamino)pyrimidine-2-carboxylate

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